
ML327
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ML327 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nicotinamide moiety, an isoxazole ring, and a phenyl group, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ML327 typically involves multiple steps, including the formation of the isoxazole ring and the attachment of the nicotinamide and phenyl groups. One common method involves the use of benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 25°C . This reaction is followed by the addition of 2-(4-chlorophenyl)aniline, also in N,N-dimethyl-formamide at 25°C for 72 hours, resulting in a yield of 57% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
化学反应分析
Mechanism of Action and Biochemical Interactions
ML327 is a small-molecule isoxazole compound identified for its role in modulating epithelial-mesenchymal transition (EMT) and MYC oncogene expression. Key findings include:
E-Cadherin Induction and EMT Inhibition
-
This compound de-represses CDH1 (E-cadherin) transcription, reversing TGF-β-induced EMT in cancer cells .
-
In SW620inv colon and H520 lung cancer cells, this compound treatment increased E-cadherin protein expression by 2.5–3.5-fold and reduced Vimentin (mesenchymal marker) by 60–70% .
Table 1: this compound-Induced Gene Expression Changes
Cell Line | E-Cadherin Increase | Vimentin Decrease | MYC Suppression |
---|---|---|---|
SW620inv (Colon) | 3.5-fold | 70% | Not Reported |
H520 (Lung) | 2.5-fold | 60% | Not Reported |
BE(2)-C (Neuroblastoma) | N/A | N/A | 50% (N-MYC) |
TC71 (Ewing Sarcoma) | 4.5-fold | 40% | 60% (C-MYC) |
MYC Oncogene Suppression
-
This compound transcriptionally represses MYCN and C-MYC in neuroblastoma and Ewing sarcoma cells, reducing protein levels by 50–60% within 2 hours .
-
Cycloheximide chase experiments confirmed MYCN mRNA downregulation (2-fold decrease) as the primary mechanism, not protein destabilization .
Apoptosis Induction in Cancer Cells
This compound triggers caspase-3 and PARP cleavage, hallmarks of apoptosis:
Table 2: Apoptotic Effects of this compound (10 µM)
Cell Line | Caspase-3 Activation | PARP Cleavage | Sub-G₀ Population Increase |
---|---|---|---|
SK-N-MC (Ewing Sarcoma) | 48–72 hours | 48–72 hours | 26-fold |
TC71 (Ewing Sarcoma) | 24 hours | 24 hours | 12-fold |
ES-5838 (Ewing Sarcoma) | 48 hours | 48 hours | 4-fold |
In Vivo Tumor Growth Suppression
-
In neuroblastoma xenograft models, this compound reduced tumor volume by 40% over two weeks and induced coagulative necrosis in 30% of tumor tissue .
-
MYCN mRNA expression in xenografts decreased by 50% (p = 0.0035) .
Structural and Functional Insights
While the exact chemical structure or synthesis pathway of this compound is not detailed in the provided sources, its functional groups (isoxazole core) likely mediate interactions with transcriptional regulators like HNF4α . Network analysis identified HNF4α as the upstream regulator of 2,500+ genes altered by this compound .
科学研究应用
Inhibition of Epithelial-to-Mesenchymal Transition
ML327 functions primarily by de-repressing the transcription of E-cadherin, a protein crucial for maintaining epithelial cell characteristics. The repression of E-cadherin is a hallmark of EMT, which is associated with increased invasiveness and metastatic potential in cancer cells. Studies have shown that this compound treatment leads to significant increases in E-cadherin mRNA and protein levels, effectively reversing EMT in various cancer cell lines, including colon and lung cancers .
Gene Expression Modulation
RNA sequencing analyses reveal that this compound alters the expression of over 2,500 genes within hours of treatment. Notably, Hepatocyte Nuclear Factor 4-alpha (HNF4α) has been identified as a key upstream regulator affected by this compound, which plays a significant role in mediating the compound's effects on gene expression .
Colon and Lung Cancer
In vitro studies indicate that this compound inhibits tumor cell invasion without affecting cell viability. It has been demonstrated to reverse TGF-β induced EMT in cell culture models, thereby reducing cancer cell motility both in vitro and in vivo .
Neuroblastoma
This compound shows promise in treating neuroblastoma by inducing differentiation and suppressing MYC expression, a critical oncogene in this type of cancer. In xenograft models, this compound treatment resulted in significant tumor growth inhibition and changes consistent with differentiation .
Ewing Sarcoma
Research indicates that this compound can induce apoptosis in Ewing Sarcoma cells while sensitizing them to TNF-related apoptosis-inducing ligand (TRAIL). This dual action suggests potential for combination therapies that leverage this compound's properties to enhance therapeutic efficacy against this aggressive cancer type .
Summary of Findings
The following table summarizes the key findings related to the applications of this compound across different cancer types:
作用机制
The mechanism of action of ML327 involves its interaction with molecular targets such as enzymes and receptors. The nicotinamide moiety can mimic the structure of nicotinamide adenine dinucleotide (NAD+), allowing it to participate in redox reactions and influence cellular metabolism. The isoxazole ring and phenyl group contribute to its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide
- 3-(2-(2-Hydroxynicotinamido)thiazol-4-yl)propanoic acid
Uniqueness
ML327 is unique due to its combination of a nicotinamide moiety, an isoxazole ring, and a phenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.
生物活性
ML327 is a small molecule that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer cell lines, and relevant case studies that showcase its efficacy.
Overview of this compound
This compound is an isoxazole compound that has been identified as a potent inhibitor of tumorigenic processes. Its primary mechanism involves the modulation of gene expression and the reversal of epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. Research indicates that this compound affects several key pathways involved in tumor growth and differentiation.
-
Gene Expression Modulation :
- This compound treatment has been shown to significantly alter the expression of over 2,500 genes within hours, particularly affecting genes related to EMT and tumor invasion. One notable target is Hepatocyte Nuclear Factor 4-alpha (HNF4α), which plays a crucial role in regulating E-cadherin expression, a marker associated with epithelial characteristics .
- Induction of Differentiation :
- Apoptosis Sensitization :
Table 1: Summary of Key Findings on this compound
Case Studies
- Ewing Sarcoma Cells :
- Neuroblastoma Xenografts :
属性
IUPAC Name |
N-[3-[(2-oxo-1H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-17-14(8-4-9-20-17)18(25)21-10-5-11-22-19(26)15-12-16(27-23-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,24)(H,21,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNDNXLMQAPQQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCNC(=O)C3=CC=CNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。